molecular formula C24H24N2O3 B1404300 ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 851193-71-0

ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1404300
M. Wt: 388.5 g/mol
InChI Key: WZFZDOVYTORVOU-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity.



Synthesis Analysis

This involves understanding the methods used to create the compound. It can include multi-step organic syntheses, and often requires knowledge of reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, polarity, reactivity, stability, etc.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application is in the synthesis of spiro heterocyclic compounds through three-component reactions. For instance, Dmitriev et al. (2014) describe a method for creating substituted spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] via the reaction of ethyl 1-benzyl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate with malononitrile and pyrazolone. This process highlights the compound's utility in generating spirocyclic structures, which are of interest in medicinal chemistry for their unique biological activities (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Crystal and Molecular Structure Analysis

The compound also serves as a precursor for the synthesis of structures whose crystal and molecular arrangements have been determined through X-ray analysis. Dmitriev et al. (2015) synthesized ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate, illustrating the compound's role in the development of molecules with potential therapeutic applications, as well as its use in structural chemistry (Dmitriev, Silaichev, & Maslivets, 2015).

Contributions to Medicinal Chemistry

Further applications include the synthesis of pyrrole derivatives that are relevant to medicinal chemistry. Dawadi and Lugtenburg (2011) explored reactions leading to ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrating the compound's versatility in accessing a library of pyrrole systems. These systems are fundamental structures in many drugs and bioactive molecules, indicating the compound's importance in drug discovery and development (Dawadi & Lugtenburg, 2011).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound, such as potential applications or reactions.


Please consult with a qualified professional or refer to specific resources for detailed information.


properties

IUPAC Name

ethyl 4-cyano-5-ethyl-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-4-21-20(15-25)22(23(26(21)3)24(27)28-5-2)18-11-13-19(14-12-18)29-16-17-9-7-6-8-10-17/h6-14H,4-5,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFZDOVYTORVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N1C)C(=O)OCC)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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